(2S)-2-(6-methylpyridin-3-yl)propan-1-amine (2S)-2-(6-methylpyridin-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 2248199-48-4
VCID: VC4225785
InChI: InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1
SMILES: CC1=NC=C(C=C1)C(C)CN
Molecular Formula: C9H14N2
Molecular Weight: 150.225

(2S)-2-(6-methylpyridin-3-yl)propan-1-amine

CAS No.: 2248199-48-4

Cat. No.: VC4225785

Molecular Formula: C9H14N2

Molecular Weight: 150.225

* For research use only. Not for human or veterinary use.

(2S)-2-(6-methylpyridin-3-yl)propan-1-amine - 2248199-48-4

Specification

CAS No. 2248199-48-4
Molecular Formula C9H14N2
Molecular Weight 150.225
IUPAC Name (2S)-2-(6-methylpyridin-3-yl)propan-1-amine
Standard InChI InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1
Standard InChI Key UUXOGYZIXZUBDB-SSDOTTSWSA-N
SMILES CC1=NC=C(C=C1)C(C)CN

Introduction

Chemical Identity and Molecular Characteristics

Molecular Formula and Structural Features

The molecular formula of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol . Its structure comprises:

  • A pyridine ring substituted with a methyl group at the 6-position.

  • A propan-1-amine chain with a chiral center at the second carbon (S-configuration).

The stereochemistry is critical for its interactions in biological systems, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₄N₂
Molecular Weight150.22 g/mol
SMILES NotationCC1=CC(=CN=C1)C(C)CN
InChI KeyWKHWXKYDXAHHAH-QMMMGPOBSA-N

Synthesis and Synthetic Strategies

Asymmetric Synthesis Approaches

The synthesis of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine typically involves chiral resolution or asymmetric catalysis to achieve the desired (S)-configuration. One reported method includes:

  • Michael Addition: Lithiated intermediates derived from pyridine derivatives react with nitroalkanes, followed by reduction to introduce the amine group .

  • Chiral HPLC Separation: Enantiomers are resolved using chiral stationary phases, as demonstrated in the synthesis of related α-aminomethylpyridine derivatives .

Table 2: Representative Synthetic Steps

StepReagents/ConditionsYield/Purity
Nitroalkane CondensationTosOH, MeOH, 70°C70–85%
Raney Nickel HydrogenationH₂, EtOH, RT90–95%
Chiral ResolutionOD-H HPLC Column>99% ee

Structural and Spectroscopic Analysis

NMR and Mass Spectrometry

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.35–8.29 (pyridine-H), 3.88 (CH₂NH₂), and 2.40 (CH₃) .

  • ESI-MS: Dominant peak at m/z 151.12 [M+H]⁺, consistent with the molecular formula .

X-ray Crystallography

While no direct crystallographic data exists for this compound, analogous structures (e.g., 2-methyl-2-(pyridin-3-yl)propan-1-amine) reveal planar pyridine rings and gauche conformations in the propane chain .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the amine and pyridine groups .

  • Stability: Sensitive to oxidation; recommended storage under inert gas at –20°C .

LogP and pKa

  • LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity .

  • pKa: The pyridine nitrogen (pKa ~4.5) and primary amine (pKa ~10.2) govern its pH-dependent behavior .

ParameterRecommendation
Storage–20°C, inert atmosphere
HandlingFume hood; PPE required

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